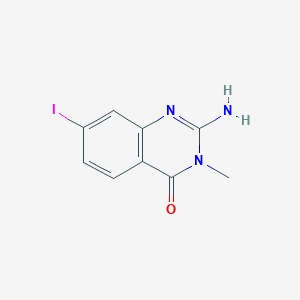
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable iodinating agent.
Iodination: The aniline derivative is iodinated using reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions.
Cyclization: The iodinated intermediate undergoes cyclization with formamide or a similar reagent to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazoline derivatives, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one depends on its specific biological target. Quinazoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the iodine and methyl groups, which may result in different biological activities.
7-Iodoquinazolin-4(3H)-one: Lacks the amino and methyl groups, affecting its chemical reactivity and biological properties.
3-Methylquinazolin-4(3H)-one: Lacks the iodine and amino groups, leading to different chemical and biological behaviors.
Uniqueness
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H8IN3O |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-amino-7-iodo-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8IN3O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3,(H2,11,12) |
InChI Key |
KFEKTDRSHGGFBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)I)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




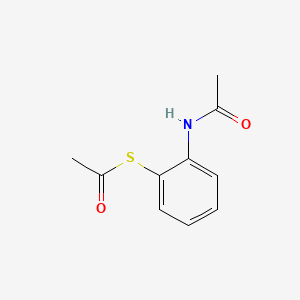
![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
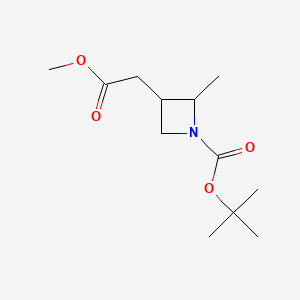
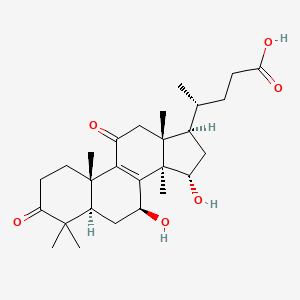



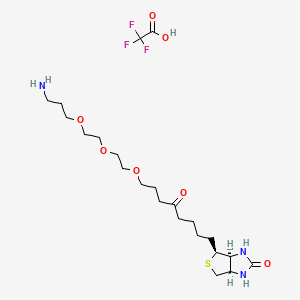

![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)

